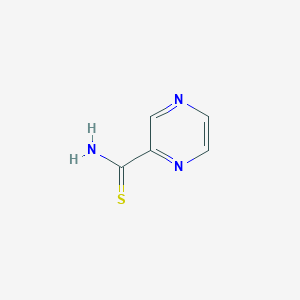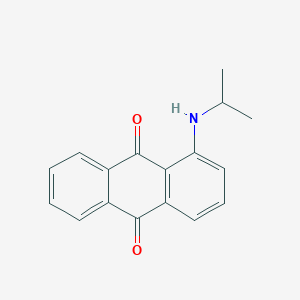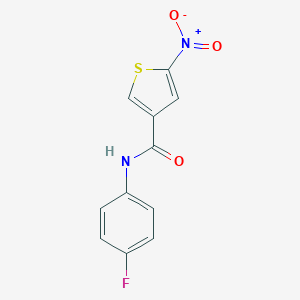
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, also known as FN3TC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN3TC is a member of the thiophene family, which is a class of organic compounds that contains a five-membered ring of carbon and sulfur atoms.
作用機序
The exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase, which may contribute to its anti-inflammatory effects. Additionally, N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential neuroprotective effects.
生化学的および生理学的効果
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. Studies have suggested that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer and Alzheimer's disease. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one limitation of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is the development of more potent and selective derivatives of the compound that can be used for the treatment of specific diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in humans.
合成法
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with thiophene-2-carboxylic acid to form 4-fluoro-2-(thiophen-2-yl)benzaldehyde. This intermediate product is then reacted with nitric acid and sulfuric acid to produce N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide.
科学的研究の応用
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, studies have suggested that N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
146795-35-9 |
|---|---|
製品名 |
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide |
分子式 |
C11H7FN2O3S |
分子量 |
266.25 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C11H7FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |
InChIキー |
WLDJIKVZVJIPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
その他のCAS番号 |
146795-35-9 |
同義語 |
N-(4-fluorophenyl)-5-nitro-thiophene-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
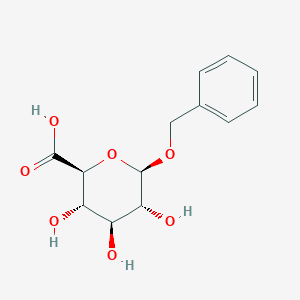
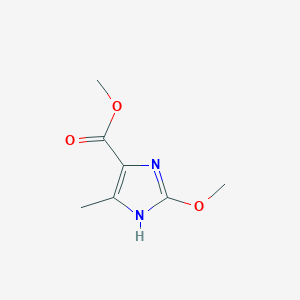
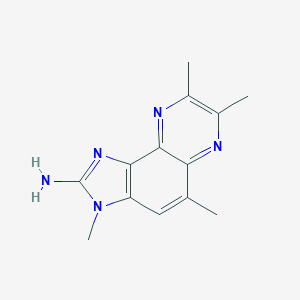
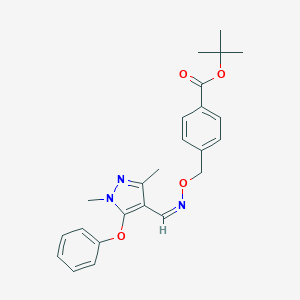
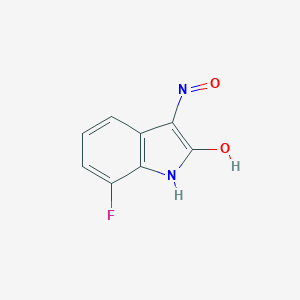
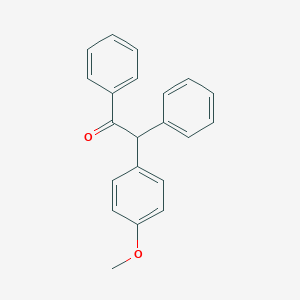
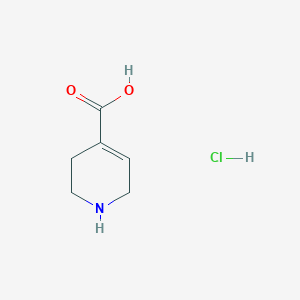
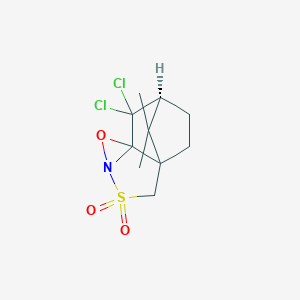
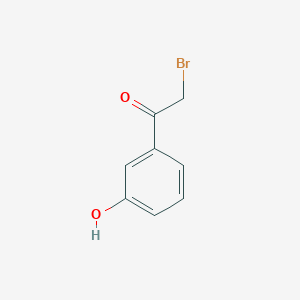
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
